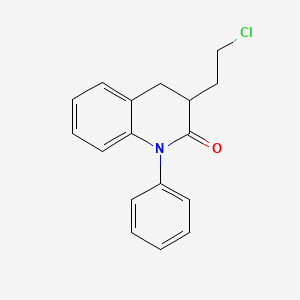
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloroethyl group attached to the quinoline ring system, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 1-phenyl-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base) to facilitate the reaction.
Reaction Steps: The key steps include the nucleophilic substitution of the chloroethyl group onto the quinoline ring, followed by cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinoline ring, altering its chemical properties.
Substitution: The chloroethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor cell growth and induce apoptosis.
Industry: It is utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It disrupts key pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxindole: A structurally related compound with similar biological activities.
Phenyl-3-(2-chloroethyl)ureas: Compounds with comparable anticancer properties.
Isatin Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one stands out due to its unique combination of a chloroethyl group and a quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
792122-66-8 |
|---|---|
Formule moléculaire |
C17H16ClNO |
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-11-10-14-12-13-6-4-5-9-16(13)19(17(14)20)15-7-2-1-3-8-15/h1-9,14H,10-12H2 |
Clé InChI |
AKURVRQSMCGNFT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)



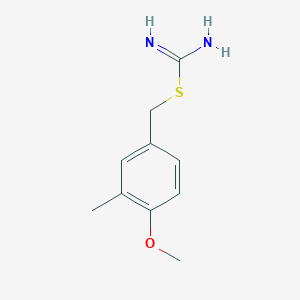
![5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B14216021.png)
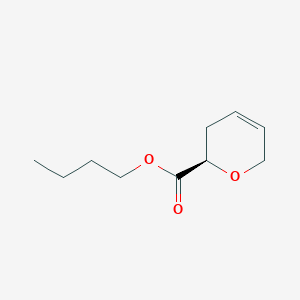
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)
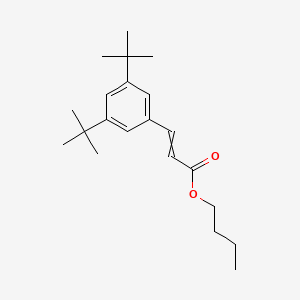
![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
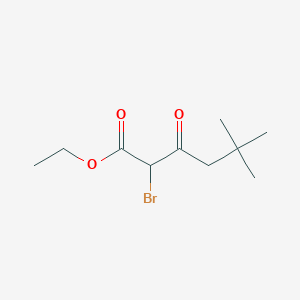
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
